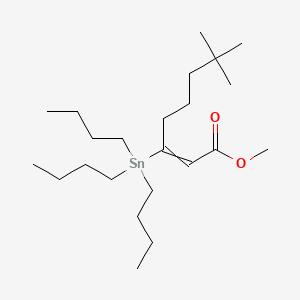
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its use in organic synthesis, especially in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate typically involves the reaction of an appropriate alkene with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Commonly used solvents include toluene or hexane.
Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce the tributyltin group efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It is often used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate involves the formation of radicals through the homolytic cleavage of the tin-carbon bond. These radicals can then participate in various chemical reactions, including addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-[(tributylstannyl)methyl]but-3-enoate
Comparison
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling in synthetic applications .
Properties
CAS No. |
112381-53-0 |
|---|---|
Molecular Formula |
C23H46O2Sn |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
methyl 7,7-dimethyl-3-tributylstannyloct-2-enoate |
InChI |
InChI=1S/C11H19O2.3C4H9.Sn/c1-11(2,3)9-7-5-6-8-10(12)13-4;3*1-3-4-2;/h8H,5,7,9H2,1-4H3;3*1,3-4H2,2H3; |
InChI Key |
CYBUMDYGYVQTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC(=O)OC)CCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















